4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide 4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21453347
InChI: InChI=1S/C16H13N3O3/c20-14-11-6-1-2-7-12(11)19-16(22)13(14)15(21)18-9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,21)(H2,19,20,22)
SMILES: C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CC=N3)O
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol

4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC21453347

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide -

Specification

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
IUPAC Name 4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C16H13N3O3/c20-14-11-6-1-2-7-12(11)19-16(22)13(14)15(21)18-9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,21)(H2,19,20,22)
Standard InChI Key XDDUOLFZUBBGIJ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC=CC=N3
SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CC=N3)O
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CC=N3)O

Introduction

Synthesis

The synthesis of quinoline derivatives typically involves condensation reactions or cyclization processes. For compounds like 1-butyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, synthesis might involve the reaction of a quinoline precursor with a pyridin-2-ylmethylamine in the presence of a coupling agent.

1-Butyl-4-Hydroxy-2-Oxo-N-(Pyridin-4-Ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide

This compound is similar to 1-butyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide but with the pyridinyl group attached at the 4-position instead of the 2-position. It also has a molecular weight of 351.4 g/mol .

1-Allyl-4-Hydroxy-2-Oxo-N-(4-Pyridinylmethyl)-1,2-Dihydro-3-Quinolinecarboxamide

This compound has an allyl group instead of a butyl group and the pyridinyl group attached at the 4-position. It has a molecular weight of 335.36 g/mol .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Pyridinyl Position
1-Butyl-4-Hydroxy-2-Oxo-N-(Pyridin-2-Ylmethyl)-1,2-Dihydroquinoline-3-CarboxamideC20H21N3O3351.42
1-Butyl-4-Hydroxy-2-Oxo-N-(Pyridin-4-Ylmethyl)-1,2-Dihydroquinoline-3-CarboxamideC20H21N3O3351.44
1-Allyl-4-Hydroxy-2-Oxo-N-(4-Pyridinylmethyl)-1,2-Dihydro-3-QuinolinecarboxamideC19H17N3O3335.364

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